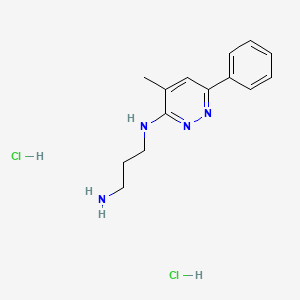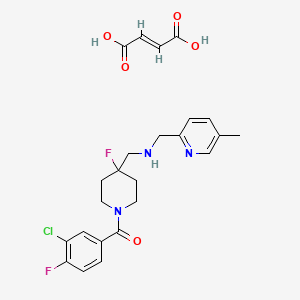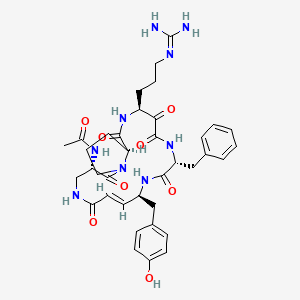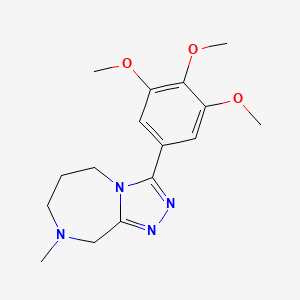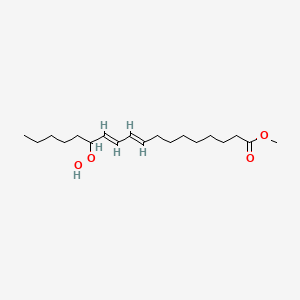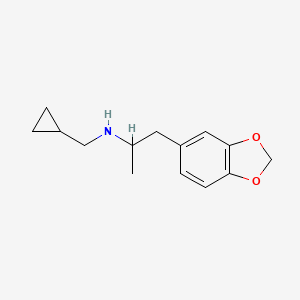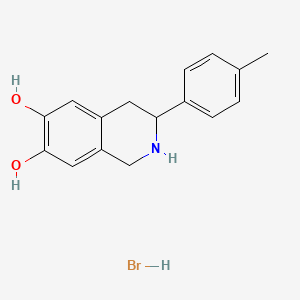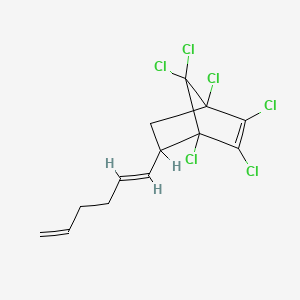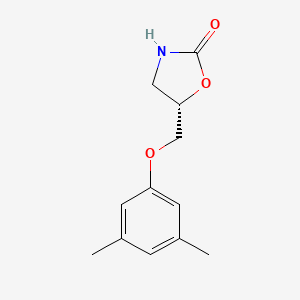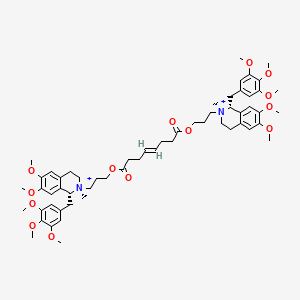
AN78SQ2Wkc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol , also known by its unique identifier AN78SQ2Wkc , is a phenolic compound with the molecular formula C21H34O2 . This compound is characterized by its bulky tert-butyl groups and a cyclopentylmethyl group attached to the phenol ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to a methyl derivative.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in treating diseases related to oxidative damage.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar stabilizing properties.
Butylated hydroxyanisole (BHA): A phenolic compound used as a food preservative.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol is unique due to its specific structural features, such as the cyclopentylmethyl group, which may impart different solubility and reactivity characteristics compared to other phenolic antioxidants .
Propriétés
Numéro CAS |
938174-18-6 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3 |
Clé InChI |
CTFKOMUXSHQLLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



